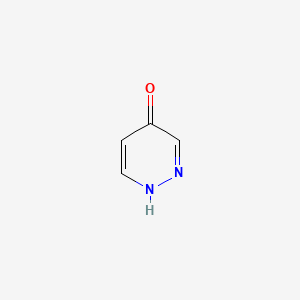

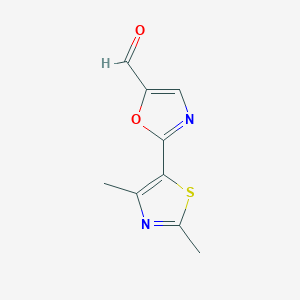

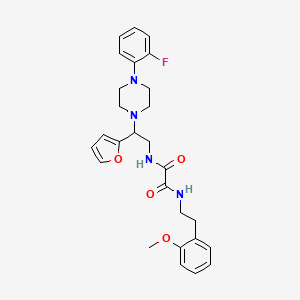

![molecular formula C17H17N3O2S2 B2754501 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897468-61-0](/img/structure/B2754501.png)

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has shown promising results in scientific research applications. This compound is a piperazine derivative, which has been synthesized using various methods.

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis. These compounds were compared with standard reference drugs, demonstrating better inhibition potency . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, to create these derivatives. Additionally, molecular docking studies against the target DprE1 have been conducted to identify potent inhibitors .

Corrosion Inhibition

The presence of the thiazole ring in the structure suggests potential corrosion inhibition properties. These compounds can form dense protective coatings on metal surfaces during adsorption, likely due to mixed interactions. Surface investigations using techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) reveal the relative degradation of low-carbon steel surfaces under the influence of these inhibitors .

COX-1 Inhibition

While not as potent as standard COX-1 inhibitors, some benzothiazole derivatives exhibit weak COX-1 inhibitory activity. These compounds may have relevance in inflammation-related conditions, although further optimization is necessary .

Antibacterial Hybrid Agents

Combining thiazole and sulfonamide groups, benzothiazole derivatives have been explored for antibacterial activity. Hybrid antimicrobials that synergize the effects of multiple agents hold promise as therapeutic strategies. These compounds may combat bacterial infections through their dual mechanisms .

Quorum Sensing Inhibition

Bacteria use quorum sensing pathways to coordinate behaviors such as biofilm formation and virulence production. Benzothiazole derivatives could potentially interfere with these signaling pathways, making them interesting candidates for quorum sensing inhibition .

properties

IUPAC Name |

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-22-12-4-5-13-15(11-12)24-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIHJPQICYCQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2754425.png)

![3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolane](/img/structure/B2754432.png)

![8-Ethoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2754433.png)

![5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2754441.png)